Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate
Overview
Description
“Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate” is an organic compound . It has a molecular formula of C11H14N2O4 and a molecular weight of 238.24 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate” is represented by the formula C11H14N2O4 . The InChI representation of the molecule isInChI=1S/C11H14N2O4/c1-13-10(14)6-17-9-5-7(11(15)16-2)3-4-8(9)12/h3-5H,6,12H2,1-2H3,(H,13,14)
. Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate” are not available in the sources I found .Physical And Chemical Properties Analysis
“Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate” appears as a powder . It has a molecular weight of 238.24 . More specific physical and chemical properties are not available in the sources I found .Scientific Research Applications
Synthesis and Structural Characterization Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate and related compounds are subjects of interest in the field of organic chemistry for their synthesis and structural characterization. Research has shown that these compounds can be synthesized through various chemical reactions, demonstrating their potential as intermediates in the development of new chemical entities. For example, the study by Ukrainets et al. (2014) detailed the cyclization process involving similar compounds, leading to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting the versatility of these compounds in synthesis processes (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Optimization of Synthetic Processes Further research has focused on optimizing the synthetic processes for producing methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate derivatives. Xu et al. (2018) explored the optimization of reaction conditions for synthesizing intermediates of sulpiride, which could lead to improved yields and more efficient production methods. This indicates the significance of these compounds in the pharmaceutical industry and their role in synthesizing drug intermediates (Xu, Guo, Li, & Liu, 2018).
Photopolymerization and Photoinitiation In the field of materials science, derivatives of methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate are being explored for their application in photopolymerization and as photoinitiators. Guillaneuf et al. (2010) discussed the use of a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, which shows potential in nitroxide-mediated photopolymerization (NMP2). This research opens new avenues for the application of these compounds in developing advanced materials and coatings (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Precursors for Schiff Base Derivatives Mohamad, Hassan, and Yusoff (2017) synthesized and characterized methyl 4-(4-aminostyryl) benzoate, showcasing its potential as a precursor for forming Schiff base derivatives. Such studies highlight the utility of methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate derivatives in synthesizing compounds with potential applications in various fields, including medicinal chemistry (Mohamad, Hassan, & Yusoff, 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 4-amino-3-[2-(methylamino)-2-oxoethoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-13-10(14)6-17-9-5-7(11(15)16-2)3-4-8(9)12/h3-5H,6,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPFHZYSAPMFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=CC(=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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